(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid
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Overview
Description
“(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 15177-66-9 . It has a molecular weight of 200.23 and its molecular formula is C10H16O4 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8- . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 200.23 and its molecular formula is C10H16O4 .Scientific Research Applications
Biotechnological Production from Biomass
One study discussed the biotechnological routes based on lactic acid production from biomass, highlighting lactic acid as a crucial hydroxycarboxylic acid commercially produced through the fermentation of sugars present in biomass. This process is significant for synthesizing biodegradable polymers and serves as a feedstock for green chemistry, potentially offering a context for the application of similar carboxylic acids in biotechnological processes (Gao, Ma, & Xu, 2011).
Catalytic Oxidation of Cyclohexene
Research on the selective catalytic oxidation of cyclohexene has been summarized, demonstrating the production of various valuable chemical intermediates. This study could provide insights into the reactivity and potential applications of cyclohexane derivatives in the chemical industry, including processes related to (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid (Cao et al., 2018).
Conversion of Plant Biomass
Another piece of research focused on converting plant biomass into furan derivatives, emphasizing the role of 5-Hydroxymethylfurfural (HMF) as a platform chemical. This study underscores the potential for carboxylic acids derived from biomass in producing valuable chemicals for various applications, including polymers and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
4-ethoxycarbonylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFFYFMLKGDSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304828 |
Source
|
Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid | |
CAS RN |
15177-66-9 |
Source
|
Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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